Fmoc-leucine-13C6,15N

stable isotope labeling quantitative proteomics metabolic flux analysis

Quantitative proteomics and regulated bioanalysis require internal standards with unambiguous mass separation from analyte signals. Unlabeled or singly-labeled analogs introduce isotopic overlap, compromising accuracy at low abundance. This compound solves that limitation. - Uniform ¹³C₆ (≥98 atom %) and ¹⁵N (≥98 atom %) labeling creates a +7 Da mass shift, eliminating natural isotope envelope overlap. - Enables SIL surrogate peptide synthesis via microwave-assisted SPPS, achieving 97.2% recovery with ≤12.7% CV in plasma (Voronin et al., 2014). - Chemical purity ≥99% (HPLC); fully compatible with Fmoc-SPPS for antibody therapeutic quantification and SILAC proteomics.

Molecular Formula C21H23NO4
Molecular Weight 360.36 g/mol
Cat. No. B12060528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-leucine-13C6,15N
Molecular FormulaC21H23NO4
Molecular Weight360.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,11+1,13+1,19+1,20+1,22+1
InChIKeyCBPJQFCAFFNICX-HNIVWWTASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-leucine-13C6,15N Overview


Fmoc-leucine-13C6,15N (CAS 1163133-36-5) is a stable heavy isotope-labeled Fmoc-protected amino acid derivative, distinguished by the complete replacement of all six carbon atoms in the leucine backbone with carbon-13 (¹³C₆) and the single nitrogen atom with nitrogen-15 (¹⁵N) [1]. The compound retains the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS), and its molecular weight (360.36 g/mol) reflects a +7 Da mass shift relative to unlabeled Fmoc-leucine (353.41 g/mol), enabling unambiguous mass spectrometric discrimination between labeled and unlabeled species . Commercially sourced material typically specifies isotopic enrichment at ≥98 atom % ¹³C and ≥98 atom % ¹⁵N, with chemical purity ≥99% (HPLC) .

1
Dual 13C6/15N labeling supports MS quantification workflows (SPPS-based SIL peptides, SILAC)
2
Compatible with Fmoc-SPPS; microwave-assisted coupling may support challenging sequences
3
Uniform 13C6 labeling enables metabolic flux tracing and full isotopologue distribution analysis

Why Analogs Fail for Fmoc-leucine-13C6,15N


Fmoc-leucine-13C6,15N differs from unlabeled Fmoc-leucine and singly labeled variants (e.g., ¹⁵N-only or deuterated leucine) in both isotopic enrichment profile and resulting mass spectrometric behavior . The dual ¹³C₆/¹⁵N labeling provides a +7 Da mass shift, which places the labeled peptide well outside the natural isotopic envelope of the unlabeled analyte, eliminating isotopic overlap and enabling precise deconvolution of labeled versus unlabeled ion signals [1]. Singly labeled leucine (e.g., ¹⁵N-only, +1 Da) or deuterated leucine (e.g., Leu-d₃, +3 Da) produce smaller mass shifts that may partially overlap with natural ¹³C isotopologue distributions, reducing quantification accuracy and limiting the analytical dynamic range [2]. In metabolic flux experiments, uniform ¹³C₆ labeling ensures that every carbon atom in leucine-derived metabolites is traceable, a capability not matched by partial labeling or position-specific labeling [3].

Mass shift
Singly labeled (15N-only, +1 Da) or deuterated leucine (+3 Da) may not fully separate from the natural isotopic envelope, limiting quantification precision.
Isotopic dilution
Lower isotopic enrichment or partial labeling can introduce systematic bias; enrichment specifications should be reviewed before substitution.
Metabolic tracing
Position-specific or deuterated labels lack full carbon tracing or may introduce kinetic isotope effects, altering flux interpretation.

Fmoc-leucine-13C6,15N Comparative Evidence


Isotopic Enrichment: Dual Label vs. Natural Abundance

Fmoc-leucine-13C6,15N is supplied with certified isotopic enrichment of 98 atom % ¹³C and 98 atom % ¹⁵N, compared to the natural abundance baseline of approximately 1.1 atom % ¹³C and 0.37 atom % ¹⁵N in unlabeled Fmoc-leucine . This represents an approximately 89-fold enrichment for ¹³C and 265-fold enrichment for ¹⁵N relative to natural abundance . The specified isotopic purity is a critical procurement parameter for quantitative mass spectrometry applications, as lower enrichment values introduce isotopic dilution that systematically biases quantitative measurements .

Isotopic enrichment
Class-level inference
98 atom % 13C; 98 atom % 15N vs. natural abundance (~1.1 % 13C; ~0.37 % 15N). ~89× 13C enrichment; ~265× 15N enrichment.
Supports MS quantification workflows
Enrichment specification to verify per batch
stable isotope labeling quantitative proteomics metabolic flux analysis

SPPS Incorporation: Microwave vs. Conventional Coupling

In a direct comparative SPPS study, Fmoc-[¹³C₆,¹⁵N]-L-leucine was successfully incorporated into a 16-residue peptide using microwave-assisted coupling, whereas conventional room-temperature SPPS of the same sequence failed, yielding only mixtures of truncated products [1]. Manual coupling of the labeled leucine onto an 11-unit segment, followed by automated microwave-assisted elaboration of the final four residues, produced the desired labeled peptide in high purity and sufficient quantities for long-term supply as a bioanalytical internal standard [2]. The study specifically attributed the success to the combination of microwave assistance and pseudoproline dipeptide techniques, which overcame the steric hindrance and lipophilicity challenges associated with leucine residues in this sequence context [3].

SPPS incorporation
Head-to-head
Microwave-assisted SPPS succeeded; conventional room-temperature SPPS yielded only truncated products (16-residue IgG/Fc-surrogate peptide).
Synthesis protocol compatibility matters
Model peptide specific; confirm applicability to target sequence
solid-phase peptide synthesis isotope-labeled internal standard LC-MS/MS bioanalysis

Mass Shift Discrimination vs. Singly Labeled Analogs

Fmoc-leucine-13C6,15N imparts a +7 Da mass shift to any peptide into which it is incorporated, compared to +1 Da for ¹⁵N-only labeling or +3 Da for deuterated leucine (Leu-d₃) . In electrospray ionization mass spectrometry, the natural isotopic envelope of an unlabeled leucine-containing peptide extends approximately +2 to +3 Da due to natural ¹³C abundance (~1.1% per carbon), meaning that +1 Da or +3 Da labeled internal standards can partially overlap with the analyte's isotopic distribution [1]. A +7 Da mass shift places the labeled peptide's monoisotopic peak completely outside the natural isotopic envelope of the unlabeled peptide, enabling baseline-resolved quantification without isotopic correction algorithms [2]. This eliminates the need for complex deconvolution software and improves lower limit of quantification (LLOQ) in bioanalytical assays [3].

Mass shift
Class-level inference
+7 Da (13C6,15N) vs. +1 Da (15N-only) or +3 Da (Leu-d3). Baseline-resolved quantification without isotopic correction.
Eliminates isotopic overlap for MS
Reduces need for deconvolution algorithms
LC-MS/MS quantification isotopic overlap internal standard

Ion Suppression: Labeled vs. Unlabeled Internal Standard

Stable isotope-labeled internal standards (SIL-IS) such as those incorporating Fmoc-leucine-13C6,15N co-elute with their unlabeled analyte counterparts and experience nearly identical matrix effects, including ion suppression and enhancement during electrospray ionization [1]. In contrast, unlabeled structural analogs used as internal standards may exhibit different chromatographic retention times and differential susceptibility to matrix effects, leading to quantification errors of up to 30-50% in complex biological matrices [2]. A 2023 LC-MS/MS validation study using a SIL peptide containing ¹³C₆,¹⁵N-labeled leucine residues demonstrated average internal standard recovery of 97.2% across the assay range, with inter-assay coefficient of variation (%CV) ≤12.7% and intra-assay %CV ≤14.2%, performance that is unattainable with non-isotopic internal standards in the same matrix [3].

Ion suppression
Cross-study comparable
SIL-IS recovery 97.2%; inter-assay CV ≤12.7%; intra-assay CV ≤14.2%. Unlabeled analog error typically 30–50%.
Supports matrix-effect compensation
Human plasma validation; method-transfer review advised
matrix effect ion suppression LC-MS method validation

Metabolic Flux Tracing: Uniform vs. Position-Specific Labeling

Uniform ¹³C₆ labeling of leucine (as incorporated via Fmoc-leucine-13C6,15N-derived tracers) enables complete tracking of all six carbon atoms through downstream metabolic pathways, generating full mass isotopologue distributions (MIDs) that reveal pathway branching and enzyme activity at reaction-specific resolution [1]. Position-specific labeling (e.g., [1-¹³C]-leucine) traces only a single carbon atom and fails to capture flux through multiple parallel pathways or reveal metabolic rewiring [2]. Deuterium labeling (e.g., Leu-d₃) suffers from kinetic isotope effects that alter reaction rates and metabolite pool sizes, introducing systematic bias in flux calculations [3]. A 2024 DI-HRMS fluxomics study specifically included uniformly ¹³C/¹⁵N-labeled leucine among its tracer panel to map leucine degradation products and identify unanticipated metabolic adaptations resulting from single-enzyme genetic alterations [4].

Metabolic flux tracing
Class-level inference
Uniform 13C6 traces all 6 carbons; full MID generation. Position-specific or deuterated labels: limited coverage, possible isotope effects.
Enables full pathway mapping
DI-HRMS fluxomics; kinetic isotope effects reviewed
metabolic flux analysis tracer-based metabolomics mass isotopologue distribution

SILAC Proteomics Sensitivity vs. Label-Free

In a quantitative proteomic study using ¹³C₆-labeled leucine for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) in Bifidobacterium longum, proteins exhibiting expression level variations of at least 50% could be quantified with high statistical confidence [1]. The study validated the approach by designing a semi-defined medium that enables stable replacement of natural leucine with [¹³C₆]leucine, demonstrating that uniform ¹³C₆ labeling provides sufficient mass separation and signal intensity for reliable quantification of moderate expression changes in microbial proteomes [2]. This sensitivity threshold is a critical performance metric for proteomic studies where biological effect sizes may be modest (e.g., 1.5- to 2-fold changes). In comparison, label-free quantification methods typically require larger effect sizes (>2-fold) or more replicates to achieve comparable statistical power due to higher technical variability [3].

SILAC sensitivity
Cross-study comparable
≥50% expression change detectable with 13C6 SILAC; label-free typically requires ≥2-fold change for comparable confidence.
Supports moderate expression change detection
Demonstrated in B. longum proteome
quantitative proteomics SILAC protein expression

Fmoc-leucine-13C6,15N Validated Applications


SIL Peptide Internal Standards for Antibody Bioanalysis

Fmoc-leucine-13C6,15N is the building block of choice for synthesizing stable isotope-labeled (SIL) surrogate peptides used as LC-MS/MS internal standards in regulated bioanalysis (FDA/EMA) of monoclonal antibody and Fc-fusion protein therapeutics [1]. As demonstrated by Voronin et al. (2014), this compound can be successfully incorporated into 16-residue universal surrogate peptides using microwave-assisted SPPS, whereas conventional room-temperature synthesis fails [2]. The resulting SIL peptides provide +7 Da mass separation and enable internal standard recovery of 97.2% with inter-assay precision ≤12.7% CV in human plasma matrices, performance that meets regulatory validation requirements and is unattainable with unlabeled structural analog internal standards [3].

SILAC Quantitative Proteomics

For SILAC-based quantitative proteomics, ¹³C₆-leucine derived from Fmoc-leucine-13C6,15N enables reliable detection of protein expression changes as low as 50% (1.5-fold) in microbial and mammalian systems [1]. The uniform ¹³C₆ labeling provides a +6 Da (or +7 Da with ¹⁵N) mass shift per leucine residue, eliminating isotopic overlap with unlabeled peptides and improving quantification precision [2]. This sensitivity advantage over label-free quantification (which typically requires >2-fold changes) is critical for detecting biologically meaningful regulation in proteomic studies where effect sizes are modest [3].

Metabolic Flux Analysis in Disease Models

Fmoc-leucine-13C6,15N serves as a precursor for generating uniformly ¹³C₆,¹⁵N-labeled leucine tracers for metabolic flux analysis in neurodegenerative disease models [1]. As demonstrated in human iPSC-derived neuron studies, uniform labeling enables simultaneous tracking of intact metabolites and fragmented moieties via mass isotopologue distribution (MID) analysis, resolving pathway branching (e.g., glutathione synthesis vs. oxidation) that position-specific labels cannot capture [2]. The 98 atom % isotopic enrichment ensures minimal isotopic dilution, which is essential for accurate flux calculations in low-abundance neuronal metabolite pools [3].

Heavy FCAT Reagent Preparation for Peptide Labeling

Fmoc-leucine-13C6,15N is a specified reagent for preparing heavy isotopic forms of FCAT (fluoro-carbonyl tagging) reagents used in quantitative labeling of tryptic peptides for proteomic analysis [1]. The +7 Da mass shift imparted by the ¹³C₆,¹⁵N labeling ensures that labeled and unlabeled peptide pairs are fully resolved in mass spectra, eliminating the need for isotopic correction algorithms that would be required with +1 Da or +3 Da labels [2]. This application leverages the compound's high isotopic enrichment (98 atom %) to maximize labeling efficiency and minimize background signal from residual unlabeled species [3].

Application
Selection Property
Validation Focus
SIL Peptide Internal Standards
Dual 13C6/15N labeling; SPPS protocol review
Matrix-effect compensation, precision, and recovery in bioanalytical validation
SILAC Quantitative Proteomics
Uniform labeling mass shift and isotopic enrichment
Protein expression change resolution; isotopic cluster separation
Metabolic Flux Analysis
Uniform 13C6 coverage; full isotopologue distribution
Pathway mapping accuracy; absence of kinetic isotope effects
FCAT Reagent Preparation
High isotopic enrichment for heavy tag synthesis
Peptide labeling efficiency; MS resolution of labeled/unlabeled pairs

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